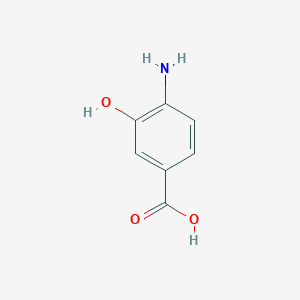

4-Amino-3-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-amino-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYJDZQOKCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178409 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000004 [mmHg] | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2374-03-0 | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2374-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB6PQR8WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-3-hydroxybenzoic acid synthesis from 3-hydroxy-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-amino-3-hydroxybenzoic acid from its precursor, 3-hydroxy-4-nitrobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical compounds and other specialty chemicals. The primary method for this transformation is the reduction of the nitro group to an amine. This document outlines the prevalent methodologies, providing detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable procedure for their specific needs.

Core Synthesis Pathway: Reduction of a Nitro Group

The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring of 3-hydroxy-4-nitrobenzoic acid to an amino group (-NH₂), yielding this compound. This reaction is typically achieved through two main approaches: catalytic hydrogenation and metal-acid reduction.

Comparative Analysis of Synthesis Methods

The selection of a reduction method often depends on factors such as available equipment, desired yield, purity requirements, and scalability. The following table summarizes quantitative data from cited experimental procedures.

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Catalytic Hydrogenation | Hydrogen, Palladium on activated charcoal (Pd/C) | Methanol (B129727) | Room Temperature | Overnight | N/A | [1] |

| Metal/Acid Reduction | Tin (Sn), concentrated Hydrochloric acid (HCl) | Water | Water bath | Not specified | 60% | [2] |

Note: Yields can vary based on reaction scale and purification efficiency. The provided data is based on reported experimental outcomes.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and easier product work-up.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Palladium on activated charcoal (10% Pd)

-

Methanol

-

Hydrogen gas supply

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve 3-hydroxy-4-nitrobenzoic acid in methanol.[1]

-

Carefully add a catalytic amount of palladium on activated charcoal to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a controlled pressure system).[1]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed overnight.[1]

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the solid this compound.[1]

-

The resulting solid can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., hot water or dilute alcohol) for higher purity.[1][2]

Method 2: Metal/Acid Reduction using Tin and Hydrochloric Acid

This classical method is robust and often high-yielding, though it requires removal of metal salts during work-up.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Tin (Sn), granular

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate (B1210297) (concentrated solution)

-

Hydrogen sulfide (B99878) (H₂S) gas or a suitable source (e.g., Na₂S solution acidified)

-

Heating mantle or water bath

-

Reaction flask with reflux condenser

-

Filtration apparatus

-

Beakers

Procedure:

-

To a reaction flask, add 10 g of 3-hydroxy-4-nitrobenzoic acid and 200 ml of concentrated hydrochloric acid.[2]

-

Heat the mixture on a water bath and slowly add 30 g of tin.[2]

-

After the reaction is complete, a double tin salt of the product will precipitate. Filter this solid.[2]

-

Dissolve the precipitate in approximately 200 ml of warm water.[2]

-

Pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.[2]

-

Filter off the tin sulfide precipitate.

-

Concentrate the filtrate until crystals of the hydrochloride salt of the product begin to form.[2]

-

Allow the solution to cool, then filter the hydrochloride salt.[2]

-

Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free base, this compound.[2]

-

Filter the final product, wash with water, and recrystallize from hot water or dilute alcohol to obtain a purified product with a reported yield of 60%.[2]

Safety Considerations

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. The palladium catalyst can be pyrophoric, especially after use; handle with care and quench appropriately.

-

Metal/Acid Reduction: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with tin can be vigorous. Hydrogen sulfide is a toxic and flammable gas with a characteristic odor of rotten eggs and should only be used in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid is a well-established chemical transformation with multiple reliable protocols. The choice between catalytic hydrogenation and metal-acid reduction will depend on the specific requirements of the researcher and the available laboratory infrastructure. For cleaner reactions and simpler product isolation, catalytic hydrogenation is often the method of choice. However, metal-acid reduction provides a high-yielding alternative that is also effective. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Purification of 4-Amino-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocols for 4-Amino-3-hydroxybenzoic acid, a crucial intermediate in the pharmaceutical and chemical industries. The document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the purification workflows.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and compromise the quality of the final product. This guide details two primary methods for the purification of this compound: recrystallization and purification via its hydrochloride salt.

Potential Impurities: The primary route to this compound involves the reduction of 4-nitro-3-hydroxybenzoic acid. Potential impurities arising from this synthesis may include the starting material (4-nitro-3-hydroxybenzoic acid), byproducts from incomplete reduction, and residual catalysts (e.g., tin or palladium). Colored impurities are also common, necessitating decolorization steps.

Purification Protocols

Two effective methods for the purification of this compound are detailed below.

2.1. Method 1: Recrystallization from Aqueous Solution

Recrystallization is a widely used technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the compound of interest will crystallize out, leaving the impurities dissolved in the solvent.

2.2. Method 2: Purification via the Hydrochloride Salt

This method involves converting the amphoteric this compound into its hydrochloride salt, which can be purified by recrystallization. The purified salt is then neutralized to precipitate the pure free amino acid. This technique is particularly effective for removing basic impurities.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the purification protocols.

| Parameter | Recrystallization from Water | Purification via Hydrochloride Salt | Reference(s) |

| Starting Material | Crude this compound | Crude this compound | [1] |

| Purity (Initial) | Not specified | Not specified | |

| Purification Yield | ~60% | >90% (for the isomer) | [1] |

| Purity (Final) | Not specified | >99% (for the isomer) | |

| Key Reagents | Water, Activated Carbon (optional) | Hydrochloric Acid, Sodium Acetate (B1210297), Water, Activated Carbon | [1][2] |

Note: Data for the hydrochloride salt purification is based on protocols for the closely related isomer, 3-amino-4-hydroxybenzoic acid, and serves as a representative example.

Experimental Protocols

4.1. Detailed Protocol for Recrystallization from Water

-

Dissolution: In a suitable flask, add 10 g of crude this compound to approximately 100-150 mL of deionized water. Heat the suspension to boiling with continuous stirring. Add more hot water in small portions until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 0.1-0.2 g of activated carbon to the solution. Reheat the solution to boiling for 5-10 minutes with stirring.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the solution in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

4.2. Detailed Protocol for Purification via the Hydrochloride Salt

-

Formation of the Hydrochloride Salt: Dissolve 10 g of crude this compound in 200 mL of dilute hydrochloric acid by heating on a water bath.[1]

-

Decolorization: Add 0.5 g of activated carbon to the hot solution and stir for 15 minutes.

-

Hot Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization of the Salt: Concentrate the filtrate by heating until crystals of the hydrochloride salt begin to form.[1] Allow the solution to cool to room temperature, and then in an ice bath to complete crystallization.

-

Isolation of the Salt: Collect the hydrochloride salt crystals by vacuum filtration and wash with a small amount of cold, dilute hydrochloric acid.

-

Precipitation of the Free Amino Acid: Dissolve the purified hydrochloride salt in a minimal amount of warm water.[1] Add a concentrated solution of sodium acetate dropwise with stirring until the pH is adjusted to between 6 and 7.[2]

-

Isolation and Drying: The free this compound will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.[2]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound.

Typical HPLC Conditions:

| Parameter | Value | Reference(s) |

| Column | Agilent SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent | [2] |

| Mobile Phase | Acetonitrile:Water (pH adjusted to 4.0 with a suitable buffer) = 1:1 | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection | UV at 254 nm | [2] |

| Injection Volume | 10 µL |

Visualized Workflows

The following diagrams illustrate the purification protocols.

Caption: Recrystallization Workflow for this compound.

References

Solubility Profile of 4-Amino-3-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3-hydroxybenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in a range of common organic solvents. The data is presented to facilitate easy comparison for solvent selection in various applications.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 125 mg/mL | Soluble | Not Specified |

| Chloroform | Non-Polar | Data Not Available | Soluble[1][2] | Not Specified |

| Dichloromethane | Polar Aprotic | Data Not Available | Soluble | Not Specified |

| Ethyl Acetate | Polar Aprotic | Data Not Available | Soluble | Not Specified |

| Acetone | Polar Aprotic | Data Not Available | Soluble | Not Specified |

| Aqueous Ethanol | Polar Protic | Data Not Available | Soluble[1][2] | Not Specified |

| Methanol | Polar Protic | Data Not Available | Slightly Soluble[2] | Not Specified |

| Water | Polar Protic | Data Not Available | Partly Miscible[1][2] | Not Specified |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6][7] The following protocol is a standard procedure that can be adapted for the determination of this compound solubility in various organic solvents.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or environmental chamber

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient amount of time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

-

3. Data Reporting:

-

Solubility should be reported in standard units such as mg/mL, g/100 g of solvent, or molarity (mol/L).

-

The temperature at which the solubility was determined must be clearly stated.

-

The analytical method used for concentration determination should be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound [hsppharma.com]

- 2. This compound CAS#: 2374-03-0 [m.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

Mass Spectrometry Analysis of 4-Amino-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a pivotal intermediate in pharmaceutical synthesis and a precursor for high-performance polymers.[1][2] This document outlines detailed experimental protocols, data presentation for quantitative analysis, and a visualization of its metabolic pathway.

Introduction

This compound (C₇H₇NO₃, molar mass: 153.14 g/mol ) is a derivative of benzoic acid with significant applications in drug development and biochemical research.[1] Its role as a building block for diverse pharmaceutical compounds and its involvement in microbial metabolism underscore the need for robust analytical methods for its detection and quantification.[1][3][4] Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the analysis of 4,3-AHBA in complex biological matrices.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of similar small aromatic compounds, such as hydroxybenzoic acids and their derivatives, and can be adapted for 4,3-AHBA.[5][6][7]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

2.1.1. Protein Precipitation

This method is suitable for initial screening and rapid analysis of biological samples like plasma or cell culture supernatants.[8]

-

To 50 µL of sample (plasma, urine, or cell lysate), add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., an isotope-labeled 4,3-AHBA).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Solid-Phase Extraction (SPE)

For cleaner extracts and lower limits of quantification, a mixed-mode SPE is recommended.[7]

-

Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the pre-treated sample (acidified with formic acid) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elute the analyte with 1 mL of methanol containing 5% formic acid.

-

Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Chromatographic Conditions

Reversed-phase chromatography is typically employed for the separation of small aromatic acids.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.2.2. Mass Spectrometry Conditions

Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. Given the presence of a carboxylic acid and an amino group, positive ion mode is likely to provide good sensitivity.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation and Quantitative Analysis

Accurate quantification is achieved using a calibration curve prepared with known concentrations of 4,3-AHBA. The following tables provide examples of quantitative performance that can be expected, based on the analysis of structurally similar compounds like 3-hydroxyanthranilic acid.[9][10]

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |

| 3-Hydroxyanthranilic acid | 1.2 - 5000 | 2.4 | 1.0 | >0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 3-Hydroxyanthranilic acid | Low QC (5) | < 10 | < 12 | 88 - 112 |

| Mid QC (50) | < 8 | < 10 | 92 - 108 | |

| High QC (4000) | < 7 | < 9 | 95 - 105 |

Fragmentation Pattern

The fragmentation pattern in mass spectrometry provides structural information. For this compound (precursor ion m/z 154 in positive mode), the expected fragmentation would involve the loss of small neutral molecules. A plausible fragmentation pathway is the loss of water (H₂O) from the protonated molecule, followed by the loss of carbon monoxide (CO).

-

Precursor Ion [M+H]⁺ : m/z 154

-

Primary Fragment : Loss of H₂O (-18 Da) -> m/z 136

-

Secondary Fragment : Loss of CO (-28 Da) from m/z 136 -> m/z 108

The following diagram illustrates a proposed experimental workflow for the analysis of 4,3-AHBA.

Metabolic Pathway

In certain microorganisms, such as Bordetella sp. strain 10d, this compound is metabolized through a modified meta-cleavage pathway.[3][11] This pathway involves a series of enzymatic reactions that ultimately lead to the production of pyruvate.[4][11]

The diagram below illustrates the key steps in the metabolic degradation of 4,3-AHBA in Bordetella sp. strain 10d.

Conclusion

The mass spectrometry-based methods outlined in this guide provide a robust framework for the sensitive and selective analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the expected quantitative performance, offer a solid starting point for researchers in pharmaceutical development and metabolic studies. The provided diagrams of the experimental workflow and the metabolic pathway of 4,3-AHBA serve as valuable visual aids for understanding the analytical process and the biological fate of this important compound.

References

- 1. This compound:a fundamental building block_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rrml.ro [rrml.ro]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of this compound by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3-hydroxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-hydroxybenzoic acid (CAS No. 2374-03-0), a versatile aromatic compound with significant applications in pharmaceuticals, biomanufacturing, and materials science. This document details its physicochemical properties, biological activities, and established experimental protocols for its synthesis and analysis. Particular emphasis is placed on its role as an intermediate in drug development, its microbial production, and its function as a precursor to high-performance polymers.

Core Chemical and Physical Properties

This compound is a disubstituted benzoic acid derivative. Its chemical structure, featuring both an amino and a hydroxyl group on the benzene (B151609) ring, imparts it with unique reactivity and functionality.

| Property | Value | Reference |

| CAS Number | 2374-03-0 | |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxy-4-aminobenzoic acid, 3-Hydroxy PABA, (4-Carboxy-2-hydroxyphenyl)amine | [2] |

| Appearance | Yellow-brown to brown crystalline powder | [2][3] |

| Melting Point | 211-215 °C | [4] |

| Boiling Point | 385.7 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in DMSO and methanol. Partly miscible in water. Soluble in chloroform (B151607) and aqueous ethanol. | [3] |

| pKa | 4.74 ± 0.10 (Predicted) | [3] |

Biological Activity and Therapeutic Potential

This compound has emerged as a molecule of interest in drug discovery due to its diverse biological activities. It serves as a crucial building block for the synthesis of more complex pharmacologically active compounds and has demonstrated intrinsic inhibitory and antimicrobial properties.

Enzyme Inhibition

EGFR and HER2 Inhibition: this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] These receptor tyrosine kinases are key components of signaling pathways that regulate cell growth and proliferation, and their overactivity is implicated in the development of various cancers.[6][7] The inhibitory action of this compound on EGFR and HER2 suggests its potential as a scaffold for the development of novel anti-cancer therapeutics.[5]

Cytochrome P450 Inhibition: The compound has also been shown to inhibit cytochrome P450 (CYP) enzymes.[5] These enzymes are central to the metabolism of a vast array of drugs and xenobiotics.[8][9][10][11] Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies. Understanding the inhibitory profile of compounds like this compound is therefore critical in drug development to avoid potential adverse effects.

Antifungal Activity

In vitro studies have demonstrated the efficacy of this compound as an antifungal agent, particularly against Candida albicans, a prevalent opportunistic fungal pathogen in humans.[5] This activity highlights its potential for the development of new treatments for fungal infections, which are a growing concern, especially in immunocompromised patients.[12]

Applications in Synthesis and Biotechnology

The unique chemical structure of this compound makes it a valuable precursor in both chemical synthesis and biotechnological production processes.

Pharmaceutical Synthesis

As a pivotal intermediate, this compound is utilized in the synthesis of a variety of pharmaceutical compounds.[13] Notably, it is a key component in the preparation of sphingosine (B13886) kinase inhibitors, a class of drugs being investigated for their therapeutic potential in inflammatory diseases and cancer.[4]

Polymer Chemistry

This compound is a monomer precursor for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[14][15][16] The presence of both an o-aminophenol moiety and a carboxylic acid group allows for the formation of the benzoxazole (B165842) ring structure that characterizes these robust materials.

Microbial Production

Recent advancements in metabolic engineering have enabled the sustainable production of this compound from renewable feedstocks like glucose. Strains of Corynebacterium glutamicum have been successfully engineered to synthesize the compound through the introduction of a 3-hydroxylation step for 4-aminobenzoic acid (4-ABA).[17][18][19] This biotechnological route offers a greener alternative to traditional chemical synthesis.

References

- 1. This compound | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 2374-03-0 [m.chemicalbook.com]

- 4. This compound | 2374-03-0 [chemicalbook.com]

- 5. This compound | 2374-03-0 | FA31608 [biosynth.com]

- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic drugs that behave as mechanism-based inhibitors of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound:a fundamental building block_Chemicalbook [chemicalbook.com]

- 14. US6120970A - Polybenzoxazole and polybenzothiazole precursors - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]

- 17. A 4-hydroxybenzoate 3-hydroxylase mutant enables this compound production from glucose in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Microbial Biosynthesis of 4-Amino-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable precursor for high-performance polybenzoxazole (PBO) polymers. The guide details the engineered metabolic pathway in Corynebacterium glutamicum, presents key production data, and offers detailed experimental protocols for strain development and analysis.

Introduction

This compound (4,3-AHBA) is a non-proteinogenic amino acid with significant potential as a monomer for the synthesis of PBO, a class of materials known for their exceptional thermal stability and mechanical strength.[1] Traditional chemical synthesis of such specialty chemicals often relies on petroleum-based feedstocks. The microbial production of 4,3-AHBA from renewable resources like glucose presents a sustainable and attractive alternative.[1] This guide focuses on the successful engineering of Corynebacterium glutamicum, an industrially relevant bacterium, for the gram-scale production of 4,3-AHBA.

Biosynthetic Pathway of 4,3-AHBA in Engineered Corynebacterium glutamicum

The biosynthesis of 4,3-AHBA in engineered C. glutamicum is achieved through the introduction of a heterologous enzyme into the host's native aromatic amino acid biosynthesis pathway. The core strategy involves the 3-hydroxylation of the precursor 4-aminobenzoic acid (4-ABA), which is naturally synthesized by the bacterium from the shikimate pathway.[1]

The key steps in the engineered pathway are:

-

Shikimate Pathway : Glucose is converted through a series of enzymatic reactions to chorismic acid, a central precursor for aromatic compounds.[1]

-

4-ABA Synthesis : Chorismic acid is converted to 4-amino-4-deoxychorismate (ADC) by ADC synthase, and subsequently to 4-ABA by ADC lyase.[1]

-

3-Hydroxylation of 4-ABA : A heterologous 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) is introduced to catalyze the final conversion of 4-ABA to 4,3-AHBA.[1]

Quantitative Data on 4,3-AHBA Production

The production of 4,3-AHBA has been successfully demonstrated in fed-batch cultures of engineered C. glutamicum. The tables below summarize the key quantitative data from these studies, highlighting the performance of different mutant strains of the PHBH enzyme from Caulobacter vibrioides (CvPHBH).

Table 1: Production of 4,3-AHBA in Fed-Batch Culture with Nutrient-Rich Medium

| Strain | Key Enzyme Mutant | 4,3-AHBA Titer (g/L) | 4-ABA Titer (g/L) | Glucose Consumption (g/L) | Yield (g 4,3-AHBA / g glucose) | Culture Time (h) |

| KN034 | CvPHBHM106A/T294S | 13.5 | 0.059 | 187.5 | 0.072 | 75 |

Data sourced from Nonaka et al., 2023.[1]

Table 2: Production of 4,3-AHBA in Fed-Batch Culture with Chemically Defined Medium

| Strain | Key Enzyme Mutant | 4,3-AHBA Titer (g/L) | Yield (C-mol%) | Theoretical Max. Yield (C-mol%) |

| KN034 | CvPHBHM106A/T294S | 10.3 | 9.8 | 76.8 |

Data sourced from Nonaka et al., 2023.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and analysis of 4,3-AHBA producing strains of C. glutamicum.

Construction of Recombinant C. glutamicum

The following workflow outlines the general procedure for constructing the engineered strains.

Protocol:

-

Gene Synthesis and Cloning : The gene encoding the desired PHBH (e.g., from Caulobacter vibrioides) is synthesized with codon optimization for C. glutamicum. The synthesized gene is then cloned into an appropriate E. coli-C. glutamicum shuttle vector, such as pKCG_Ptuf_T1, under the control of a strong constitutive promoter (e.g., Ptuf).

-

Transformation of E. coli : The ligation product is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification. Transformants are selected on LB agar (B569324) plates containing the appropriate antibiotic.

-

Plasmid Preparation and Verification : Plasmids are extracted from overnight cultures of the selected E. coli transformants using a commercial miniprep kit. The integrity of the cloned gene is verified by restriction digestion and Sanger sequencing.

-

Electroporation of C. glutamicum : The verified plasmid is introduced into competent C. glutamicum cells via electroporation.

-

Selection and Verification of Recombinant Strains : Transformants are selected on appropriate agar plates containing the selective antibiotic. The presence of the plasmid in the recombinant C. glutamicum is confirmed by colony PCR and plasmid extraction.

Site-Directed and Random Mutagenesis of CvPHBH

Site-Directed Mutagenesis:

-

Primer Design : Design primers incorporating the desired nucleotide changes to introduce specific amino acid substitutions in the active site of CvPHBH.

-

PCR Amplification : Perform PCR using the plasmid carrying the wild-type CvPHBH gene as a template and the mutagenic primers.

-

Template Removal : Digest the parental, methylated template DNA with a methylation-dependent restriction enzyme (e.g., DpnI).

-

Transformation : Transform the nuclease-treated PCR product into competent E. coli cells.

-

Screening and Sequencing : Screen the resulting colonies for the desired mutation by sequencing the CvPHBH gene.

Random Mutagenesis (Error-Prone PCR):

-

Error-Prone PCR : Amplify the CvPHBH gene under conditions that promote a higher error rate of the DNA polymerase. This can be achieved by using a polymerase with low fidelity, imbalanced dNTP concentrations, or the addition of MnCl2.

-

Library Construction : Clone the library of mutated CvPHBH genes into the expression vector.

-

Transformation : Transform the library into C. glutamicum.

-

High-Throughput Screening : Screen the resulting mutant library for improved 4,3-AHBA production using the laccase-mediated colorimetric assay described below.

Laccase-Mediated Colorimetric Assay for High-Throughput Screening

This assay enables the rapid screening of PHBH mutants by detecting the presence of 4,3-AHBA in the culture supernatant.[1] The principle is based on the laccase-catalyzed oxidation of 4,3-AHBA, which results in a colored product that can be quantified spectrophotometrically.[1]

Protocol:

-

Cultivation of Mutants : Inoculate the individual mutants from the C. glutamicum library into a 96-well deep-well plate containing a suitable production medium with glucose. Incubate with shaking for a defined period (e.g., 48-72 hours) to allow for cell growth and 4,3-AHBA production.

-

Sample Preparation : Centrifuge the 96-well plate to pellet the cells.

-

Colorimetric Reaction : In a new 96-well microplate, mix a small volume of the culture supernatant from each well with a reaction buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5) containing laccase.

-

Measurement : Immediately measure the absorbance of the resulting orange-yellow solution at approximately 446 nm using a microplate reader.[1]

-

Selection of Improved Mutants : Identify the wells with the highest absorbance, as this corresponds to a higher concentration of 4,3-AHBA. These selected mutants are then subjected to further analysis and sequencing.

Fed-Batch Fermentation for 4,3-AHBA Production

Protocol:

-

Seed Culture Preparation : Inoculate a single colony of the engineered C. glutamicum strain into a seed culture medium and incubate overnight.

-

Bioreactor Setup : Prepare a bioreactor with either a nutrient-rich medium (e.g., CGTG15) or a chemically defined medium (e.g., CGXII) containing an initial concentration of glucose.

-

Inoculation : Inoculate the bioreactor with the seed culture to a starting optical density (OD600) of approximately 1.0.

-

Fermentation Conditions : Maintain the culture at a constant temperature (e.g., 30°C) and pH (e.g., 7.0, controlled with aqueous ammonia). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20% of air saturation) by adjusting the agitation speed and aeration rate.

-

Fed-Batch Strategy : After the initial glucose is depleted, feed a concentrated glucose solution to the bioreactor to maintain a low glucose concentration. The feeding rate can be adjusted based on the monitoring of glucose levels.

-

Sampling and Analysis : Periodically take samples from the bioreactor to measure cell density (OD600), glucose concentration, and the concentrations of 4-ABA and 4,3-AHBA using HPLC.

-

Harvest : Continue the fermentation until the desired production titer is reached or production ceases.

HPLC Analysis of 4,3-AHBA

Protocol:

-

Sample Preparation : Centrifuge the culture samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC System : Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase : A typical mobile phase consists of a gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection : Monitor the elution of compounds at a wavelength of approximately 280 nm.

-

Quantification : Prepare a standard curve using known concentrations of pure 4,3-AHBA and 4-ABA. Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Conclusion

The microbial biosynthesis of 4,3-AHBA in engineered Corynebacterium glutamicum represents a significant advancement in the sustainable production of precursors for high-performance polymers. Through a combination of metabolic engineering, enzyme evolution, and optimized fermentation strategies, gram-scale production of 4,3-AHBA from glucose has been achieved. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field to further develop and optimize this promising bioproduction platform.

References

Enzymatic Synthesis of 4-Amino-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA), a valuable non-proteinogenic amino acid. 4,3-AHBA serves as a precursor for high-performance materials like polybenzoxazoles (PBO), which are noted for their exceptional thermal stability and mechanical strength.[1][2] This document details the biosynthetic pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the synthesis process.

Biosynthetic Pathway for this compound

The most effective reported method for the enzymatic synthesis of 4,3-AHBA involves a metabolically engineered pathway in the bacterium Corynebacterium glutamicum.[1][3] This strategy leverages the host's natural shikimate pathway to produce the precursor 4-aminobenzoic acid (4-ABA), followed by a final, targeted hydroxylation step.

The core of this engineered pathway is the introduction of a heterologous 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH). While wild-type PHBH enzymes show low efficacy in converting 4-ABA, specific mutants have been identified that efficiently catalyze the 3-hydroxylation of 4-ABA to yield 4,3-AHBA.[2] The synthesis starts from glucose, a renewable carbon source, making it an attractive method for sustainable chemical production.[1][3]

The pathway can be summarized as follows:

-

Glucose Uptake and Glycolysis: Glucose is converted to phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P).

-

Shikimate Pathway: The native C. glutamicum pathway synthesizes chorismate from PEP and E4P.

-

4-ABA Synthesis: Chorismate is converted to 4-ABA. To enhance this step, key genes in the 4-ABA biosynthetic pathway are often overexpressed.[4]

-

Hydroxylation of 4-ABA: A mutated PHBH enzyme, such as CvPHBHM106A/T294S from Caulobacter vibrioides, hydroxylates 4-ABA at the 3-position to produce the final product, 4,3-AHBA.[2]

Below is a diagram illustrating this artificial biosynthetic pathway.

Caption: Artificial biosynthetic pathway for 4,3-AHBA production from glucose in C. glutamicum.[4]

Quantitative Data Summary

The production of 4,3-AHBA has been successfully demonstrated on a gram-scale using fed-batch fermentation of engineered C. glutamicum strains. The tables below summarize the key production metrics and enzyme kinetics.

Table 1: Production of 4,3-AHBA in Engineered C. glutamicum

| Strain / Condition | Titer (g/L) | Precursor (4-ABA) Titer (g/L) | Yield (g/g glucose) | Reference |

| KN034 in CGTG15 Medium (Fed-batch) | 13.5 | 0.059 | 0.072 | [2] |

| KN034 in CGXII Medium (Fed-batch) | 10.3 | Not Reported | 0.071 | [2] |

Note: Strain KN034 expresses the CvPHBHM106A/T294S mutant and has an enhanced 4-ABA biosynthetic pathway.

Table 2: Kinetic Properties of Related Enzymes

While the primary synthesis pathway relies on a mutated PHBH, other studies have characterized enzymes involved in the metabolism of 4,3-AHBA, which can inform enzyme selection and engineering efforts.

| Enzyme | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | Source Organism | Reference |

| 4-amino-3-hydroxybenzoate 2,3-dioxygenase | This compound | 35 | 12 | Bordetella sp. strain 10d | [5] |

Experimental Protocols

This section provides a detailed methodology for the production and analysis of 4,3-AHBA based on published studies involving engineered C. glutamicum.

Strain and Culture Conditions

-

Microorganism: Corynebacterium glutamicum strain KN034, engineered with an enhanced 4-ABA pathway and expressing the Caulobacter vibrioides 4-hydroxybenzoate 3-hydroxylase mutant (CvPHBHM106A/T294S).[2]

-

Seed Culture: Inoculate a single colony into a test tube containing 4 mL of nutrient-rich CGTG15 medium. Incubate at 30°C for 12 hours with shaking.

-

Pre-Culture: Transfer the seed culture to a 500 mL baffled flask containing 50 mL of CGTG15 medium. Incubate at 30°C for 12 hours with shaking at 120 rpm.

Fed-Batch Fermentation

-

Bioreactor Setup: Use a 1-L jar fermentor with an initial culture volume of 60 mL of CGTG15 medium.

-

Inoculation: Inoculate the fermentor with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 1.0.

-

Fermentation Parameters:

-

Temperature: Maintain at 30°C.

-

pH: Control at 7.0 by automatic addition of 2 M NaOH.

-

Aeration: Supply sterile air at a rate of 1 L/min.

-

Agitation: Maintain at 800 rpm to ensure dissolved oxygen is not depleted.

-

-

Feeding: After the initial glucose is consumed, supply a feeding solution containing 500 g/L glucose to maintain the glucose concentration in the medium.

-

Sampling: Collect culture samples at regular intervals to measure OD600, glucose concentration, and product concentrations.[2]

Product Analysis

-

Sample Preparation: Centrifuge the culture samples at 15,000 × g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

-

Quantification: Analyze the concentrations of 4,3-AHBA and 4-ABA in the supernatant using High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Detection: UV detector at an appropriate wavelength.

-

Standard Curve: Prepare standard curves for 4,3-AHBA and 4-ABA for accurate quantification.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the enzymatic production of 4,3-AHBA, from strain preparation to final product analysis.

Caption: General experimental workflow for 4,3-AHBA production and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A 4-hydroxybenzoate 3-hydroxylase mutant enables this compound production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound:a fundamental building block_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:2374-03-0 | High Purity | Manufacturer BioCrick [biocrick.com]

The Diverse Biological Activities of 4-Amino-3-hydroxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-hydroxybenzoic acid, a disubstituted benzoic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their antibacterial, antifungal, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the modification of the parent molecule, this compound. Common synthetic strategies involve the derivatization of the amino, hydroxyl, or carboxylic acid functional groups to generate esters, amides, Schiff bases, and other analogues.

A general route for the synthesis of this compound involves the nitration of 3-hydroxybenzoic acid to yield 3-hydroxy-4-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group.[1] The resulting this compound can then be further modified. For instance, Schiff base derivatives can be prepared by condensing the amino group with various aromatic aldehydes.

Antibacterial Activity

Derivatives of this compound have demonstrated notable potential as antibacterial agents. The introduction of different substituents on the aromatic ring and modifications of the functional groups can significantly influence their activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

While extensive quantitative data for a wide range of this compound derivatives is still an area of active research, studies on related aminobenzoic acid derivatives provide valuable insights into their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative aminobenzoic acid derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff Base of p-aminobenzoic acid | Staphylococcus aureus | 12.5 - 200 | [2] |

| Bacillus subtilis | 6.25 - 100 | [2] | |

| Escherichia coli | 25 - 200 | [2] | |

| Ester of p-aminobenzoic acid | Staphylococcus aureus | >200 | [2] |

| Bacillus subtilis | >200 | [2] | |

| Escherichia coli | >200 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

References

The Metabolic Pathway of 4-Amino-3-hydroxybenzoic Acid in Bordetella sp. strain 10d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway of 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) as elucidated in Bordetella sp. strain 10d. This pathway is a novel variant of the modified meta-cleavage pathway for 2-aminophenols and is of significant interest for bioremediation and biocatalysis. This document details the sequential enzymatic reactions, presents key quantitative data, outlines the experimental protocols used for its characterization, and provides visual diagrams of the pathway and experimental workflows.

Core Metabolic Pathway

Bordetella sp. strain 10d metabolizes this compound through a dehydrogenative route, converting it to central metabolites. The pathway is initiated by an extradiol ring cleavage, followed by deamination, dehydrogenation, tautomerization, decarboxylation, and hydration, ultimately yielding pyruvic acid.[1][2][3]

A critical characteristic of this pathway in Bordetella sp. strain 10d is the metabolism of 2-hydroxymuconic 6-semialdehyde via a dehydrogenative route, rather than a hydrolytic one, which distinguishes it from other modified meta-cleavage pathways.[1][3]

Data Presentation: Enzyme Characteristics

The enzymes of the 4,3-AHBA metabolic pathway in Bordetella sp. strain 10d have been purified and characterized. The following tables summarize the key quantitative data for these enzymes.

Table 1: Kinetic and Physical Properties of Enzymes in the 4,3-AHBA Pathway.

| Enzyme | EC Number | Substrate | K_m (µM) | V_max (µmol·min⁻¹·mg⁻¹) | Molecular Mass (kDa) | Subunit Composition |

|---|---|---|---|---|---|---|

| 4-Amino-3-hydroxybenzoate 2,3-dioxygenase | 1.13.11.n/a | This compound | 35 | 12 | 40 | 2 identical 21-kDa subunits |

| 2-Amino-5-carboxymuconic 6-semialdehyde deaminase | 3.5.99.n/a | 2-Amino-5-carboxymuconic 6-semialdehyde | N/A | N/A | N/A | N/A |

| 2-Hydroxymuconic 6-semialdehyde dehydrogenase | 1.2.1.85 | 2-Hydroxymuconic 6-semialdehyde | N/A | N/A | N/A | N/A |

| 4-Oxalocrotonate tautomerase | 5.3.2.6 | 4-Oxalocrotonate | N/A | N/A | N/A | N/A |

| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | 4-Oxalocrotonate | N/A | N/A | N/A | N/A |

| 2-Oxopent-4-enoate (B1242333) hydratase | 4.2.1.80 | 2-Oxopent-4-enoate | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature for the specific enzyme from Bordetella sp. strain 10d.

Table 2: Purification of 4-Amino-3-hydroxybenzoate 2,3-dioxygenase.

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |

|---|---|---|---|---|---|

| Crude extract | 2,800 | 280 | 0.10 | 100 | 1 |

| Ammonium (B1175870) sulfate (B86663) | 1,100 | 250 | 0.23 | 89 | 2.3 |

| DEAE-Toyopearl | 120 | 190 | 1.6 | 68 | 16 |

| Phenyl-Toyopearl | 25 | 150 | 6.0 | 54 | 60 |

| Superdex 200 | 6.0 | 66 | 11 | 24 | 110 |

Data adapted from Takenaka et al., 2002.[4]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of the 4,3-AHBA pathway in Bordetella sp. strain 10d.

Bacterial Strain and Cultivation

-

Strain: Bordetella sp. strain 10d.[1]

-

Growth Medium: Basal medium containing 0.12% (w/v) this compound as the sole source of carbon, nitrogen, and energy.[1]

-

Cultivation Conditions: The strain is cultured until the late-exponential phase for subsequent cell extract preparation and enzyme purification.[1]

Preparation of Cell Extracts

-

Harvest cells from the culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium-potassium phosphate (B84403) buffer, pH 7.5).

-

Resuspend the cells in the same buffer and disrupt by sonication or other cell lysis methods.

-

Centrifuge the lysate at high speed to remove cell debris. The resulting supernatant is the crude cell extract.

Enzyme Purification

A general workflow for enzyme purification involves sequential chromatography steps. The specific protocol for 4-Amino-3-hydroxybenzoate 2,3-dioxygenase is detailed below as a representative example.

-

Step 1: Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a specific saturation percentage. Collect the precipitate by centrifugation and dissolve in a minimal amount of buffer.

-

Step 2: Anion Exchange Chromatography: Apply the dissolved protein fraction to a DEAE-Toyopearl (or similar) column. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., NaCl).

-

Step 3: Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Toyopearl (or similar) column. Elute with a decreasing salt gradient.

-

Step 4: Gel Filtration Chromatography: Further purify the active fractions on a Superdex 200 (or similar) gel filtration column to separate proteins based on size.

Enzyme Assays

-

4-Amino-3-hydroxybenzoate 2,3-dioxygenase: The activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode. The reaction mixture contains the substrate (4,3-AHBA) in a suitable buffer (e.g., phosphate buffer, pH 7.5) and the enzyme solution.[4]

-

2-Amino-5-carboxymuconic 6-semialdehyde deaminase: This enzyme's activity is determined in a coupled assay with 4-amino-3-hydroxybenzoate 2,3-dioxygenase. The formation of 2-hydroxymuconic 6-semialdehyde is monitored spectrophotometrically at 375 nm.[5]

-

NAD⁺-dependent 2-Hydroxymuconic 6-semialdehyde dehydrogenase: The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH. The reaction mixture contains 2-hydroxymuconic 6-semialdehyde, NAD⁺, and the enzyme in a suitable buffer.[1]

-

4-Oxalocrotonate tautomerase: The activity is determined by measuring the decrease in absorbance of the enol form of 4-oxalocrotonate.

-

4-Oxalocrotonate decarboxylase: The activity is assayed by monitoring the substrate-dependent production of CO₂ or the formation of the product, 2-oxopent-4-enoate.

-

2-Oxopent-4-enoate hydratase: The activity is measured by monitoring the decrease in absorbance of 2-oxopent-4-enoate at a specific wavelength.

Identification of Metabolites

-

Metabolites are extracted from reaction mixtures using organic solvents (e.g., ethyl ether).[1]

-

The extracted compounds are derivatized (e.g., with 2,4-dinitrophenylhydrazine (B122626) for carbonyl compounds) for analysis.[1]

-

Identification is performed using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra with authentic standards.[1][5]

Mandatory Visualizations

Metabolic Pathway Diagram

Caption: Metabolic degradation of this compound in Bordetella sp. 10d.

Experimental Workflow Diagram

Caption: A representative workflow for the purification and characterization of enzymes.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Crystal structures of apo and liganded 4-oxalocrotonate decarboxylase uncover a structural basis for the metal-assisted decarboxylation of a vinylogous β-keto acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and experimental determination on two substrates turned over by 4-oxalocrotonate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Polybenzoxazole Synthesis Using 4-Amino-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them highly desirable for applications in aerospace, electronics, and advanced composites. 4-Amino-3-hydroxybenzoic acid is a key monomer for the synthesis of poly(2,6-benzoxazole), a specific type of PBO. This document provides detailed application notes and experimental protocols for the synthesis of PBOs utilizing this compound.

While direct experimental data on the homopolymer of this compound, poly(2,6-benzoxazole), is limited in publicly available literature, this document compiles the best available information. The quantitative data presented is primarily from studies on a closely related isomer, 3-amino-4-hydroxybenzoic acid, which is expected to form a polymer with similar properties. This information is provided to guide researchers in their experimental design and to serve as a valuable reference point.

Monomer: this compound

This compound is an aromatic compound containing amino, hydroxyl, and carboxylic acid functional groups, making it a suitable monomer for the self-condensation polymerization to form polybenzoxazoles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₃[1][2] |

| Molecular Weight | 153.14 g/mol [1][2][3] |

| Appearance | Solid[3] |

| Melting Point | 211-215 °C[3] |

| CAS Number | 2374-03-0[2] |

Synthesis of Poly(2,6-benzoxazole) from this compound

The synthesis of polybenzoxazoles from this compound involves a two-stage process: the formation of a poly(hydroxyamide) precursor followed by a thermal cyclodehydration to yield the final polybenzoxazole. Poly(phosphoric acid) (PPA) is a commonly used medium as it acts as both a solvent and a condensing agent.

Experimental Workflow

Caption: Workflow for the synthesis of poly(2,6-benzoxazole).

Protocol for Polycondensation

This protocol is adapted from established procedures for the synthesis of related polybenzoxazoles.[4]

Materials:

-

This compound

-

Poly(phosphoric acid) (PPA)

-

Phosphorus pentoxide (P₂O₅)

-

Deionized water

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet.

-

Heating mantle with a temperature controller.

-

High-vacuum pump.

-

Beakers, funnels, and other standard laboratory glassware.

Procedure:

-

Preparation of the Polymerization Medium: In a three-necked flask, prepare a fresh solution of PPA with a P₂O₅ content of approximately 83% by adding P₂O₅ to commercially available PPA. Heat the mixture to 100-120°C under a slow stream of nitrogen with stirring until a homogenous solution is obtained.

-

Monomer Addition: Cool the PPA to approximately 60°C. Under a positive nitrogen pressure, add this compound to the PPA. The monomer concentration should be in the range of 5-15% (w/w).

-

Polycondensation: Slowly heat the reaction mixture to 150°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(hydroxyamide) precursor forms.

-

Higher Temperature Stage: Increase the temperature to 200°C and continue the reaction for another 24 hours to ensure a high molecular weight polymer is obtained. The solution should become highly viscous and may exhibit stir-opalescence, indicative of a liquid crystalline phase.

-

Precipitation and Washing: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of vigorously stirred deionized water. The polymer will precipitate as fibrous solids.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water until the washings are neutral, followed by washing with methanol to remove any residual solvent.

-

Drying: Dry the obtained poly(hydroxyamide) precursor in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol for Thermal Cyclodehydration

-

Thermal Conversion: Place the dried poly(hydroxyamide) precursor in a furnace.

-

Heating Program: Heat the polymer under a continuous flow of inert gas (e.g., nitrogen or argon) using the following program:

-

Heat from room temperature to 250°C at a rate of 10°C/min and hold for 1 hour.

-

Increase the temperature to 350°C at a rate of 10°C/min and hold for 3-4 hours. This step facilitates the cyclization of the o-hydroxyamide units to form the benzoxazole (B165842) rings.

-

-

Final Product: Cool the furnace to room temperature under the inert atmosphere to obtain the final poly(2,6-benzoxazole) polymer.

Polymerization Mechanism

The formation of poly(2,6-benzoxazole) from this compound proceeds through a two-step mechanism. The first step is a polycondensation reaction to form a poly(hydroxyamide) intermediate. The second step is an intramolecular cyclodehydration to form the final polybenzoxazole.

Caption: Two-step mechanism for poly(2,6-benzoxazole) formation.

Properties of Polybenzoxazoles

PBOs are known for their outstanding thermal stability, with decomposition temperatures often exceeding 500°C.[5] They also possess excellent mechanical properties, with high tensile strength and modulus, making them suitable for high-strength fiber applications.[6][7]

Table 2: Molecular Weight Data for PBOs Derived from a 3-Amino-4-hydroxybenzoic Acid Monomer [8]

| Polymer | Weight Average Molecular Weight (Mw) ( g/mol ) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| PBO with C2 diamine | 51,500 | 23,000 | 2.2 |

| PBO with C3 diamine | 54,000 | 27,500 | 1.9 |

| PBO with C4 diamine | 58,100 | 24,200 | 2.4 |

| PBO with C5 diamine | 62,800 | 29,900 | 2.1 |

Table 3: Thermal Properties of PBOs Derived from a 3-Amino-4-hydroxybenzoic Acid Monomer [8]

| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T₁₀) (°C) |

| PBO with C2 diamine | 230 | 396 |

| PBO with C3 diamine | 207 | 391 |

| PBO with C4 diamine | 177 | 394 |

| PBO with C5 diamine | 192 | 378 |

Characterization Methods

Standard polymer characterization techniques can be employed to analyze the synthesized poly(2,6-benzoxazole).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the benzoxazole ring, look for the disappearance of the amide and hydroxyl peaks from the precursor and the appearance of characteristic benzoxazole ring vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the polymer structure, though solubility can be a challenge.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature of the polymer.

-

Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble precursor polymer.

-

Mechanical Testing: Tensile testing of films or fibers can be performed to measure properties such as Young's modulus, tensile strength, and elongation at break.

Applications

Polybenzoxazoles are utilized in applications demanding high performance under extreme conditions. While specific applications for poly(2,6-benzoxazole) are still under investigation, potential areas include:

-

High-performance fibers: For use in ballistic protection, protective apparel, and composite reinforcement.

-

Aerospace components: Due to their low weight, high strength, and thermal stability.

-

Electronics: As high-temperature resistant films and coatings.

-

Medical devices: Potential for use in implantable devices due to their biocompatibility and biostability.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Poly(phosphoric acid) is corrosive; handle with care.

-

High temperatures are involved in the synthesis; use appropriate heating equipment and take necessary precautions.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: 4-Amino-3-hydroxybenzoic Acid as a Versatile Precursor for Azo Dyes

Introduction

4-Amino-3-hydroxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the production of azo dyes.[1] Azo dyes are the largest and most important class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[2][3] The unique structure of this compound, featuring an amino group for diazotization, a hydroxyl group, and a carboxylic acid group, allows for the synthesis of a wide range of azo dyes with diverse properties. These auxochromes, such as hydroxyl and amino groups, are critical for intensifying the color of the dye.[2] The resulting dyes are not only used in traditional applications like textiles but also exhibit significant potential in advanced fields such as pharmaceuticals, optical data storage, and chemical sensors due to their notable biological activity and specific physical properties.[4][5][6]

Key Features and Applications

-

Pharmaceutical and Biological Activity: Azo dyes derived from substituted benzoic acids have demonstrated significant biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][7] The presence of the azo linkage and other functional groups can confer antimicrobial efficacy against various pathogens, making these compounds of interest to drug development professionals.[5][8]

-